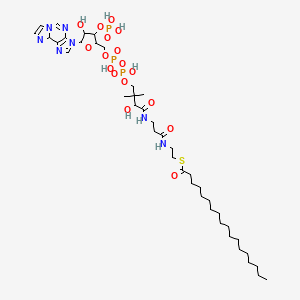
2-(Aminomethyl)benzoic acid
Descripción general
Descripción
2-(Aminomethyl)benzoic acid, also known by its synonyms such as 2-Aminomethylbenzoic acid and CHEMBL535415, is a compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 g/mol .
Synthesis Analysis
While specific synthesis methods for 2-(Aminomethyl)benzoic acid were not found in the search results, it’s worth noting that similar compounds play an important role in the synthesis of a series of important organic compounds, such as tranexamic acid, cyclohexadiene, and N-carboxyphenylpyrrole derivatives .Molecular Structure Analysis
The InChI code for 2-(Aminomethyl)benzoic acid is1S/C8H9NO2/c9-5-6-3-1-2-4-7 (6)8 (10)11/h1-4H,5,9H2, (H,10,11) . The compound has a Canonical SMILES representation of C1=CC=C (C (=C1)CN)C (=O)O . Physical And Chemical Properties Analysis
2-(Aminomethyl)benzoic acid has a computed XLogP3 value of -1.3, indicating its solubility in water and lipids . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a white solid at room temperature .Aplicaciones Científicas De Investigación
Biochemistry
In biochemistry, 2-(Aminomethyl)benzoic acid is utilized for its properties as a building block for more complex molecules. It can be involved in the synthesis of peptides and proteins, which are fundamental to understanding biological processes and designing therapeutic agents .
Medicine
Medically, this compound has been identified as a potential antifibrinolytic agent . It may be useful in preventing excessive bleeding by inhibiting the breakdown of fibrin, a protein that plays a critical role in blood clotting .
Industry
In industrial applications, 2-(Aminomethyl)benzoic acid could be used in the synthesis of polymers or as a precursor for the manufacture of dyes, pigments, and other fine chemicals. Its derivative compounds may also serve as intermediates in the production of more complex industrial materials .
Enzymology
The compound’s role in enzymology could be significant due to its potential to act as an inhibitor or activator of enzymes. This can be crucial for understanding enzyme mechanisms and for the development of new drugs or biochemical assays .
Agrochemical
2-(Aminomethyl)benzoic acid: might be explored for its use in agrochemicals, particularly in the development of novel pesticides or fertilizers. Its derivatives could enhance the delivery and efficacy of these agrochemicals, contributing to sustainable agriculture practices .
Asymmetric Synthesis
This compound is valuable in asymmetric synthesis, which is essential for creating chiral molecules that have applications in pharmaceuticals. It can be used to induce chirality in synthetic pathways, leading to the production of enantiomerically pure substances .
Safety And Hazards
Propiedades
IUPAC Name |
2-(aminomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTMYNWFSDZKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948554 | |
| Record name | 2-(Aminomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)benzoic acid | |
CAS RN |
25672-97-3 | |
| Record name | 25672-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Aminomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(AMINOMETHYL)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate](/img/structure/B1207571.png)